(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
Description
The compound (8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine (hereafter referred to as Compound A) is a complex heterocyclic molecule featuring a fused triazolo-pyridine core, a 4-methylimidazole-substituted pyridine ring, and a trifluoromethylphenyl group at the 8S position . It is synthesized via a palladium-catalyzed coupling reaction between intermediates represented by formulae (II) and (III), as described in a patent focusing on neurodegenerative disease therapeutics .
Properties
CAS No. |
1123193-82-7 |
|---|---|
Molecular Formula |
C25H23F3N6O |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C25H23F3N6O/c1-16-14-33(15-29-16)21-11-9-17(30-24(21)35-2)10-12-22-31-23-19(7-5-13-34(23)32-22)18-6-3-4-8-20(18)25(26,27)28/h3-4,6,8-12,14-15,19H,5,7,13H2,1-2H3/b12-10+/t19-/m0/s1 |
InChI Key |
SSGLBUGNISHUAO-RDELFYGPSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)/C=C/C3=NN4CCC[C@H](C4=N3)C5=CC=CC=C5C(F)(F)F)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C=CC3=NN4CCCC(C4=N3)C5=CC=CC=C5C(F)(F)F)OC |
Origin of Product |
United States |
Biological Activity
The compound (8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a complex organic molecule that exhibits a range of biological activities. This article provides an in-depth analysis of its biological activity based on existing research and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including:
- Pyridine : Contributes to its biological activity.
- Triazole : Known for its role in pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F3N4O |
| Molecular Weight | 396.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- U87 MG (glioblastoma)
The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical for cancer cell survival and growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at low concentrations .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cell cultures, suggesting a possible therapeutic role in neurodegenerative diseases such as Alzheimer's .
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, the compound was administered at varying concentrations. The results demonstrated:
- IC50 value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through caspase activation.
Study 2: Antimicrobial Testing
A series of tests were conducted using agar diffusion methods against E. coli and S. aureus. The findings revealed:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Compound A with structurally related heterocyclic compounds, emphasizing key substituents and bioactivities:
Key Observations
Bioactivity Divergence :
- Compound A’s 4-methylimidazole and trifluoromethylphenyl groups are critical for its neuroactive properties, distinguishing it from agricultural (e.g., herbicidal ) or antimicrobial agents .
- The chiral 8S configuration in Compound A contrasts with the chiral α-methyl groups in triazolopyrimidine derivatives, which enhance herbicidal activity .
Synthetic Strategies :
- Compound A employs a palladium-catalyzed coupling for vinyl group formation , whereas triazolopyrimidines rely on condensation reactions with hydrazines .
- The imidazole-pyridine linkage in Compound A is absent in other analogs, suggesting unique pharmacokinetic stability.
Role of Fluorinated Groups :
- The trifluoromethylphenyl group in Compound A and the pyrazolo-triazolopyrimidine highlights fluorine’s role in enhancing bioavailability and target binding.
Heterocyclic Core Variations :
- Triazolo[1,5-a]pyridine (Compound A) vs. imidazo[1,2-a]pyridine : The former’s triazole ring may confer greater metabolic resistance.
Preparation Methods
Cyclization to Form the Triazolo[1,5-a]Pyridine Skeleton
The core is synthesized via a modified Mitsunobu reaction or POCl₃-mediated cyclization.
Method A (Modified Mitsunobu Reaction)
-
Substrates : Acylated 2-hydrazinopyridine derivatives.
-
Conditions : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃), THF, 0°C to room temperature.
Method B (POCl₃ Ultrasound-Assisted Cyclization)
-
Substrates : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
-
Yield : 32–94% for triazolopyridines with electron-donating/withdrawing groups.
Example :
Introduction of the 8-(2-Trifluoromethylphenyl) Group
The stereoselective incorporation of the 2-trifluoromethylphenyl group at the 8-position employs asymmetric hydrogenation or chiral auxiliary approaches.
Asymmetric Hydrogenation
-
Catalyst : Ru-(BINAP) or Rh-(DuPhos) complexes.
-
Substrate : Prochiral ketone intermediate.
-
Enantiomeric Excess (ee) : >90% for analogous tetrahydrotriazolopyridines.
Synthesis of the 6-Methoxy-5-(4-Methylimidazol-1-yl)Pyridine Fragment
Construction of the Pyridine Ring
Stepwise Assembly via Suzuki-Miyaura Coupling
-
Substrates : 5-Bromo-6-methoxypyridine-2-boronic acid and 4-methylimidazole.
Example :
Coupling of Fragments via (E)-Ethenyl Linker
Heck Reaction for (E)-Selective Olefination
-
Substrates : 2-Bromotriazolopyridine and 6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-vinylboronic ester.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the vinylboron species, and reductive elimination to form the (E)-alkene.
Final Assembly and Stereochemical Control
Reductive Amination for Tetrahydro Ring Formation
Chiral Resolution (If Required)
-
Method : Chiral HPLC using a Chiralpak IA column (hexane/i-PrOH 90:10).
Optimization and Scale-Up Considerations
Microwave-Assisted Steps
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | Dioxane/H₂O | Pd(PPh₃)₄ | 15% |
| Heck Reaction | DMF | Pd(OAc)₂/P(o-tol)₃ | 10% |
| Reductive Amination | MeOH | NaBH₃CN | 12% |
Analytical Characterization Data
Key Spectroscopic Data
X-ray Crystallography
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Substitution
Q & A
Q. What are effective synthetic strategies for this compound?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. Key methods include:
- Metal-free cyclization : Heating amine derivatives with ketones (e.g., cyclohexanone) in acetic acid to form spirocyclic triazolopyridines .
- Phosphorus oxychloride-mediated reactions : Refluxing intermediates in POCl₃ to introduce chlorinated groups, followed by substitution .
- Solvent optimization : Using dimethylformamide (DMF) with potassium carbonate as a base to facilitate cyclization under controlled temperatures (e.g., 50–100°C) . Purification often employs column chromatography (hexane/ethyl acetate) or recrystallization (methanol) .
Q. How can the compound’s structure be validated experimentally?
Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy, trifluoromethyl, and ethenyl groups (e.g., δ ~2.5 ppm for methylimidazole protons) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
Q. What reaction conditions improve yield and purity?
Optimization strategies include:
- Solvent selection : Acetic acid for cyclization (high purity) vs. DMF for SNAr reactions .
- Catalyst systems : Copper sulfate/sodium sulfite for click chemistry (e.g., triazole formation) .
- Temperature control : Reflux (e.g., 10 h at 100°C in POCl₃) to drive reactions to completion .
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
The (8S) configuration requires:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-proline derivatives) .
- Crystallization-driven resolution : Recrystallization from methanol to isolate the desired enantiomer .
- Computational modeling : Density functional theory (DFT) to predict stable conformers and guide synthetic routes .
Q. How is biological activity assessed in vitro?
Methodologies include:
- Enzyme inhibition assays : Test triazolopyridine derivatives against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Molecular docking : Screen against protein targets (e.g., EGFR or Aurora kinases) using AutoDock Vina .
Q. How to resolve contradictions in spectral or biological data?
- Cross-validation : Compare NMR shifts with computed spectra (e.g., ACD/Labs) .
- Purity checks : Use HPLC-MS to detect impurities affecting bioactivity .
- Dose-response retesting : Re-evaluate biological activity at varying concentrations to rule out assay artifacts .
Q. What computational tools predict reactivity or interactions?
- Molecular dynamics (MD) simulations : Study solvent effects on conformation (e.g., water/DMSO mixtures) .
- QM/MM hybrid models : Analyze transition states for key reactions (e.g., triazole ring formation) .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can the core structure be functionalized for SAR studies?
- Electrophilic substitution : Introduce halogens (Br, Cl) at the pyridine ring using NBS or SOCl₂ .
- Reductive amination : Modify the imidazole group with alkyl/aryl amines .
- Click chemistry : Attach azide-bearing moieties to the ethenyl group via Huisgen cycloaddition .
Methodological Notes
- Synthetic reproducibility : Document reaction atmospheres (N₂/Ar) to avoid oxidation of sensitive groups (e.g., ethenyl) .
- Data transparency : Share crystallographic data (CCDC entries) and spectral raw files in supplementary materials .
- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
